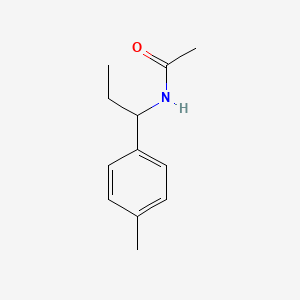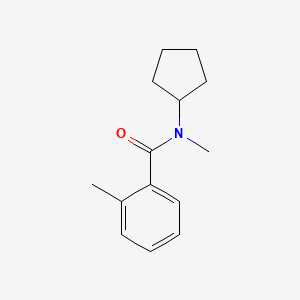
N-(1-(p-Tolyl)propyl)acetamide
Vue d'ensemble
Description
N-(1-(p-Tolyl)propyl)acetamide is an organic compound belonging to the class of amides It is characterized by the presence of an acetamide group attached to a propyl chain, which is further substituted with a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-(p-Tolyl)propyl)acetamide can be synthesized through several methods. One common approach involves the reaction of p-toluidine with propionyl chloride to form this compound. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of a continuous flow reactor can enhance the reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(p-Tolyl)propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
N-(1-(p-Tolyl)propyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-(p-Tolyl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Propylacetamide: Similar in structure but lacks the p-tolyl group.
N-(n-Propyl)acetamide: Another structural isomer with different substitution patterns.
Uniqueness
N-(1-(p-Tolyl)propyl)acetamide is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications .
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-12(13-10(3)14)11-7-5-9(2)6-8-11/h5-8,12H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJVAUNDHGSKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[cyclopentyl(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4453049.png)
![1-[(dimethylamino)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4453065.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4453070.png)
![N-(4-pyridinylmethyl)-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B4453072.png)

![N-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4453077.png)
![4-methyl-1-[4-(1-pyrrolidinylcarbonyl)benzyl]piperidine](/img/structure/B4453088.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4453097.png)
![4-({[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4453107.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide](/img/structure/B4453114.png)
![N-[2-(ethylsulfanyl)phenyl]methanesulfonamide](/img/structure/B4453128.png)
![1-[(3-phenylpropyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4453134.png)
![N-[3-chloro-4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4453140.png)
